N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide
Description
N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is a heterocyclic compound featuring a chromen-4-one backbone substituted with a 4-chlorophenyl group at position 2 and a pyridine-4-carboxamide moiety at position 6. Chromenone derivatives are widely studied for their pharmacological and agrochemical activities, including insecticidal properties .
Properties
Molecular Formula |
C21H13ClN2O3 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H13ClN2O3/c22-15-3-1-13(2-4-15)20-12-18(25)17-11-16(5-6-19(17)27-20)24-21(26)14-7-9-23-10-8-14/h1-12H,(H,24,26) |
InChI Key |
SWCJBXHDRWODPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Chromenone Skeleton
The chromenone ring is typically synthesized via Kostanecki acylation or Baker-Venkataraman rearrangement . For example:
-
Friedel-Crafts acylation of resorcinol with 4-chlorophenylacetyl chloride in the presence of AlCl₃ yields 2-(4-chlorophenyl)-4H-chromen-4-one.
-
Oxidative cyclization of 2'-hydroxy-4-chlorochalcone using potassium permanganate (KMnO₄) in acidic conditions generates the chromen-4-one structure.
Key Reaction Conditions
Functionalization at the 6-Position
Introduction of the amino group at the 6-position is achieved via nitration followed by reduction :
-
Nitration with fuming HNO₃/H₂SO₄ at 0°C selectively targets the 6-position.
-
Reduction using SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amine.
Pyridine Carboxamide Coupling Strategies
The pyridine-4-carboxamide moiety is introduced through amide bond formation between 6-aminochromenone and pyridine-4-carbonyl chloride.
Direct Amidation
-
Schotten-Baumann conditions : Reaction of 6-aminochromenone with pyridine-4-carbonyl chloride in a biphasic system (NaOH/H₂O and CH₂Cl₂) at 0–5°C.
-
Coupling reagents : Use of EDCl/HOBt or HATU in DMF enhances efficiency, particularly for sterically hindered substrates.
Comparative Analysis of Amidation Methods
Microwave-Assisted Synthesis
Microwave irradiation (100–120°C, 300 W) reduces reaction time to 30–45 minutes while maintaining yields >80%. This method is advantageous for scale-up due to reduced side product formation.
Green Synthesis Approaches Using High-Pressure Reactors
Recent advancements emphasize solvent efficiency and reduced energy consumption. A Q-tube reactor enables high-pressure synthesis of chromenopyridine derivatives at 170°C with ammonium acetate as a cyclization catalyst.
Cyclocondensation Protocol
-
Reactants : 3-Oxo-2-arylhydrazonopropanals and heterocyclic ketones.
Optimization of Reaction Conditions and Catalysts
Solvent Effects
Catalytic Systems
-
Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial reactions in biphasic systems, improving yields by 12–15%.
-
Acid catalysts : p-Toluenesulfonic acid (p-TSA) accelerates cyclization steps, reducing reaction time by 40%.
Purification and Crystallization Techniques
Recrystallization
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form hydroxy derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, derived from literature and patent
Key Structural and Functional Insights
Role of Halogen Substitution: The 4-chlorophenyl group in the target compound likely enhances hydrophobic interactions with insecticidal targets, as seen in analogs like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, which exhibited >2x higher aphidicidal activity than acetamiprid .
Heterocyclic Core Variations :
- Pyridine-based compounds (e.g., target compound and analogs) demonstrate strong bioactivity, likely due to hydrogen bonding via the nitrogen atom.
- Benzothiazole derivatives () exhibit distinct electronic profiles, which may favor different target interactions compared to pyridine systems .
The position of the carboxamide group (pyridine-4 vs. pyridine-2) influences spatial orientation and target binding.
Computational and Structural Analysis Tools
- Programs like SHELX and WinGX () are critical for determining crystal structures and optimizing molecular conformations. These tools aid in understanding how substituents like 4-chlorophenyl or pyridine-4-carboxamide influence packing and stability .
Biological Activity
N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Structural Characteristics
This compound features a complex structure that includes:
- Chromenone Core : A fused benzopyran structure that contributes to its biological properties.
- Chlorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
- Pyridine Carboxamide Moiety : Potentially involved in hydrogen bonding with biological targets.
The molecular formula is with a molecular weight of approximately 376.8 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Chromenone Core : Achieved through the condensation of salicylaldehyde with a suitable β-ketoester.
- Introduction of the Chlorophenyl Group : Conducted via Friedel-Crafts acylation using 4-chlorobenzoyl chloride.
- Pyridine Carboxamide Formation : Involves coupling reactions to attach the pyridine moiety.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HT29 (Colorectal) | 5.0 | |
| A549 (Lung) | 8.3 | |
| MCF7 (Breast) | 7.5 |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the PI3K/AKT pathway.
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression:
- CDK Inhibition : The compound shows potency against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Kinase Profiling : In vitro studies reveal that it inhibits multiple kinases, including CDK4 and CDK6, which are often overexpressed in cancers.
Case Studies
Several studies have provided insights into the biological activity of this compound:
- Study on Anticancer Effects :
- A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, indicating its potential for therapeutic use in oncology.
- Mechanistic Insights :
- Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its role as a pro-apoptotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
